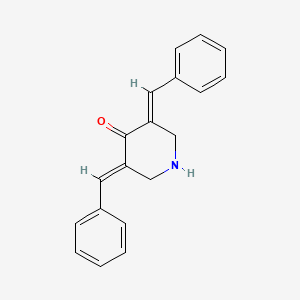

(3E,5E)-3,5-dibenzylidenepiperidin-4-one

Description

Contextualization within Piperidin-4-one Chemistry

Piperidin-4-ones are a class of heterocyclic compounds that have been recognized as versatile intermediates in the synthesis of various biologically active molecules. nih.gov Their synthesis is often achieved through methods like the Mannich reaction, which involves the condensation of an aldehyde, a ketone, and an amine. chemrevlett.com The piperidin-4-one nucleus is a key structural feature in numerous alkaloids and other natural products. chemrevlett.comijpsr.com

The significance of piperidin-4-ones in medicinal chemistry is well-established, with research demonstrating a wide array of pharmacological activities. nih.govijpsr.com These activities include, but are not limited to, anticancer, anti-HIV, antibacterial, antifungal, anticonvulsant, and antitubercular properties. nih.govchemrevlett.com The adaptability of the piperidin-4-one scaffold allows for modifications that can enhance interactions with biological receptors, leading to improved therapeutic effects. nih.gov The renewed interest in this nucleus has solidified its importance in the ongoing development of new therapeutic agents. nih.gov

The crystal structures of many piperidin-4-one derivatives have been studied, often revealing a chair conformation for the piperidine (B6355638) ring. chemrevlett.com This structural feature plays a crucial role in the biological activity of these compounds.

Significance of the (3E,5E)-3,5-dibenzylidenepiperidin-4-one Scaffold in Academic Research

The this compound scaffold is of particular interest due to its structural similarity to curcumin, a natural compound known for its anti-inflammatory, antioxidant, and anticancer properties. chemrxiv.orgscispace.com However, derivatives of this compound exhibit enhanced metabolic stability compared to curcumin, making them more promising candidates for drug development.

Research has focused on synthesizing and evaluating various derivatives of this scaffold, leading to the discovery of compounds with potent biological activities. These derivatives are often synthesized via a Claisen-Schmidt condensation reaction.

Cytotoxic Activity:

A significant area of research has been the investigation of the cytotoxic effects of this compound and its analogs against various cancer cell lines. Studies have shown that these compounds can induce apoptosis in cancer cells. For instance, a series of 3,5-bis(benzylidene)piperidin-4-ones and their N-acyl analogs have demonstrated selective toxicity for malignant cells over normal cells. nih.gov

| Compound Series | Cytotoxicity Profile |

| 3,5-bis(benzylidene)piperidin-4-ones (Series 1) | Showed excellent cytotoxicity towards various human and murine cancer cell lines. nih.gov |

| 1-acryloyl-3,5-bis(benzylidene)piperidin-4-ones (Series 2) | Generally possessed greater cytotoxic potencies than Series 1, with submicromolar CC50 values towards cancer cell lines. nih.gov |

| Adducts with sodium 2-mercaptoethanesulfonate (Series 3) | Exhibited lower potency compared to Series 1 and 2. nih.gov |

The enhanced cytotoxicity of the N-acryloyl analogs (Series 2) is attributed to the additional site for thiolation, allowing for more interactions with cellular nucleophiles. nih.gov

Anti-inflammatory Activity:

Derivatives of this compound have also been investigated for their anti-inflammatory properties. chemrxiv.orgscispace.com A study on N-substituted 3,5-bis(2-(trifluoromethyl)benzylidene)piperidin-4-one derivatives revealed their potential to inhibit the production of inflammatory mediators such as TNF-α, IL-6, IL-1β, prostaglandin (B15479496) E2, and nitric oxide in RAW 264.7 cells. nih.gov Certain compounds in this series demonstrated anti-inflammatory effects superior to those of celecoxib (B62257) and indomethacin (B1671933) in a carrageenan-induced paw edema model in rats. nih.gov

Antimicrobial Activity:

The antimicrobial potential of this compound derivatives has also been explored. For example, 3,5-dibenzylidene-1-(3,5-dichloro-2-hydroxyphenylsulfonyl)piperidin-4-one showed notable antifungal activity against Aspergillus niger and Aspergillus fumigatus. researchgate.net

The versatility of the this compound scaffold continues to make it a valuable platform for the design and synthesis of new therapeutic agents with a range of biological activities.

Structure

3D Structure

Properties

Molecular Formula |

C19H17NO |

|---|---|

Molecular Weight |

275.3 g/mol |

IUPAC Name |

(3E,5E)-3,5-dibenzylidenepiperidin-4-one |

InChI |

InChI=1S/C19H17NO/c21-19-17(11-15-7-3-1-4-8-15)13-20-14-18(19)12-16-9-5-2-6-10-16/h1-12,20H,13-14H2/b17-11+,18-12+ |

InChI Key |

KPVTZSGWKGUMLH-JYFOCSDGSA-N |

Isomeric SMILES |

C\1NC/C(=C\C2=CC=CC=C2)/C(=O)/C1=C/C3=CC=CC=C3 |

Canonical SMILES |

C1C(=CC2=CC=CC=C2)C(=O)C(=CC3=CC=CC=C3)CN1 |

Origin of Product |

United States |

Synthetic Strategies and Chemical Modifications of 3e,5e 3,5 Dibenzylidenepiperidin 4 One

Established Methodologies for Piperidin-4-one Synthesis

The synthesis of the piperidin-4-one heterocyclic system, the foundational core of the title compound, is achieved through several established chemical reactions. These methods provide access to a wide array of substituted piperidones, which are valuable precursors in medicinal chemistry.

Mannich Condensation Reactions

The Mannich reaction is a cornerstone in the synthesis of 4-piperidones. This reaction typically involves the condensation of a compound with an active methylene (B1212753) group, an aldehyde (like formaldehyde), and an amine. chemrevlett.com A well-established method for synthesizing 2,6-diaryl-4-piperidones involves the condensation of an aromatic aldehyde, a ketone such as ethyl methyl ketone, and ammonium (B1175870) acetate (B1210297) in an ethanol (B145695) medium. chemrevlett.com

A significant advancement in this area was developed by Baliah and coworkers, based on the earlier work of Petrenko-Kritschenko. chemrevlett.com This approach, often referred to as the Petrenko-Kritschenko piperidone synthesis, is a double Mannich reaction that condenses two moles of an aromatic aldehyde with a primary amine and a dialkyl 𝛽-ketocarboxylate (e.g., an acetone (B3395972) dicarboxylic acid ester). chemrevlett.comdtic.mil This reaction leads to the formation of 2,6-diaryl-4-oxopiperidine-3,5-dicarboxylate or its N-substituted derivatives. chemrevlett.com The 4-piperidone (B1582916) structure is widely utilized as an intermediate for synthesizing various biologically active molecules. sciencemadness.org

Claisen-Schmidt Condensation Protocols

The Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation, is another fundamental strategy for constructing piperidin-4-one derivatives. wikipedia.org This reaction occurs between an aldehyde or ketone possessing an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org The reaction is typically base-catalyzed, often using sodium hydroxide (B78521), and can sometimes be performed in the absence of a solvent. wikipedia.orggordon.edu

In the context of piperidone synthesis, this reaction can be adapted to create the α,β-unsaturated ketone functionality characteristic of many derivatives. For instance, the reaction of acetone with benzaldehyde (B42025), catalyzed by NaOH, proceeds through a Claisen-Schmidt mechanism to form dibenzalacetone. gordon.edunih.gov This principle is directly applied to the synthesis of the title compound, as detailed in section 2.2. Quantitative yields have been reported for Claisen-Schmidt reactions conducted without solvent, using sodium hydroxide as the base with various benzaldehydes. wikipedia.org

Green Chemistry Approaches in Piperidin-4-one Synthesis

In recent years, the principles of green chemistry have been applied to the synthesis of piperidin-4-ones to reduce environmental impact. nih.govmdpi.com A notable development is the use of deep eutectic solvents (DES) as inexpensive, effective, and environmentally benign reaction media. asianpubs.orgresearchgate.net

One such system employs a DES composed of glucose and urea (B33335) (in a 60:40 ratio) for the synthesis of various piperidin-4-one derivatives, including 3-methyl-2,6-diphenyl piperidin-4-one and 3,5-dimethyl-2,6-diphenylpiperidin-4-one, with yields ranging from 68% to 82%. asianpubs.org Another green approach utilizes a DES made from glucose and choline (B1196258) chloride for preparing 2,6-diarylpiperidin-4-ones from appropriate ketones, benzaldehyde derivatives, and ammonia, achieving excellent yields (85-90%). researchgate.net These methods offer significant advantages by avoiding the use of volatile and hazardous organic solvents. researchgate.net

Synthesis of the (3E,5E)-3,5-dibenzylidenepiperidin-4-one Core Structure

The most widely employed method for the direct synthesis of the this compound core structure is the Claisen-Schmidt condensation. This one-pot reaction involves the double condensation of 4-piperidone with two equivalents of benzaldehyde.

The reaction is typically performed by treating 4-piperidone hydrochloride monohydrate with benzaldehyde in an acetic acid solvent. The condensation is catalyzed by the introduction of dry hydrogen chloride gas at a reduced temperature (0–5°C). This acid-catalyzed aldol condensation results in the formation of the symmetrical diarylidene-piperidone structure with the benzylidene groups in the thermodynamically stable E,E configuration.

Table 1: Synthesis of this compound

| Reactants | Catalyst/Solvent | Method | Product |

|---|---|---|---|

| 4-Piperidone hydrochloride monohydrate, Benzaldehyde (2 eq.) | Dry HCl gas, Acetic acid | Claisen-Schmidt Condensation | This compound |

Data sourced from

Derivatization and Functionalization of this compound

The this compound core is a versatile scaffold for further chemical modification. Derivatization, particularly at the piperidine (B6355638) nitrogen, has been a key strategy to modulate the properties of the molecule.

N-Substitution Strategies

The secondary amine within the piperidin-4-one ring provides a reactive site for various N-substitution reactions. These modifications are employed to introduce new functional groups and expand the structural diversity of the parent compound.

One common strategy is N-acylation. Previous studies have demonstrated the synthesis of 1-acryloyl-3,5-bis(benzylidene)piperidin-4-ones. nih.gov These N-acyl analogs were prepared to enhance the molecule's ability to interact with cellular thiols. nih.gov These N-acryloyl derivatives can be further functionalized. For example, reacting 1-acryloyl-3,5-dibenzylidenepiperidin-4-one with piperidine via a Michael addition leads to the formation of (3E,5E)-3,5-Dibenzylidene-1-[3-(piperidin-1-yl)propanoyl]piperidin-4-one. researchgate.net Similarly, adducts have been formed with sodium 2-mercaptoethanesulfonate (mesna). nih.gov

Another N-substitution strategy is N-benzylation. The synthesis of (3E,5E)-1-Benzyl-3,5-dibenzylidenepiperidin-4-one has been reported, where the piperidone nitrogen is alkylated with a benzyl (B1604629) group. nih.gov

Table 2: Examples of N-Substituted Derivatives of this compound

| Derivative Name | Synthetic Strategy | Precursor | Reference |

|---|---|---|---|

| 1-Acryloyl-3,5-bis(benzylidene)piperidin-4-one | N-Acylation | This compound | nih.gov |

| (3E,5E)-1-Benzyl-3,5-dibenzylidenepiperidin-4-one | N-Benzylation | 1-Benzyl-4-piperidone and Benzaldehyde | nih.gov |

| (3E,5E)-3,5-Dibenzylidene-1-[3-(piperidin-1-yl)propanoyl]piperidin-4-one | Michael Addition | 1-Acryloyl-3,5-dibenzylidenepiperidin-4-one | researchgate.net |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-piperidone |

| Benzaldehyde |

| 4-Piperidone hydrochloride monohydrate |

| 2,6-diaryl-4-piperidones |

| Ethyl methyl ketone |

| Ammonium acetate |

| Acetone dicarboxylic acid ester |

| 2,6-diaryl-4-oxopiperidine-3,5-dicarboxylate |

| Dibenzalacetone |

| Acetone |

| Sodium hydroxide |

| 3-methyl-2,6-diphenyl piperidin-4-one |

| 3,5-dimethyl-2,6-diphenylpiperidin-4-one |

| Glucose |

| Urea |

| Choline chloride |

| 1-Acryloyl-3,5-bis(benzylidene)piperidin-4-ones |

| (3E,5E)-3,5-Dibenzylidene-1-[3-(piperidin-1-yl)propanoyl]piperidin-4-one |

| Sodium 2-mercaptoethanesulfonate (mesna) |

| (3E,5E)-1-Benzyl-3,5-dibenzylidenepiperidin-4-one |

Arylidene Ring Modifications

The Claisen-Schmidt condensation reaction, a fundamental method for synthesizing the parent compound, readily accommodates substituted benzaldehydes, allowing for the creation of a diverse library of analogues. acs.org Modifications range from simple electron-donating or electron-withdrawing groups to more complex heterocyclic structures. For instance, a quantitative structure-activity relationship (QSAR) study revealed that placing electron-releasing and hydrophilic substituents on the aryl rings can lead to increased cytotoxic potencies. nih.govmdpi.com

Key examples of arylidene ring substitutions include:

Halogens (Fluoro, Chloro, Bromo): The introduction of halogen atoms like fluorine and chlorine is a common modification. nih.gov For example, 3,5-bis(4-bromobenzylidene)-1-propanoylpiperidin-4-one was identified as a highly potent compound with broad-spectrum antiproliferative activity. nih.goveurekaselect.comresearchgate.net

Alkyl and Alkoxy Groups (Methyl, Methoxy): Electron-donating groups such as methyl (CH₃) and methoxy (B1213986) (OCH₃) have been incorporated to enhance activity. nih.gov The presence of multiple methoxy groups, as seen in trimethoxy derivatives, has been explored. nih.gov

Amino Groups: The addition of a dimethylamino [-N(CH₃)₂] group, which is electron-releasing, has also been investigated to create potent analogues. nih.gov

Hydroxyl Groups: Hydroxyl (-OH) substituents are introduced to increase hydrophilicity and to potentially form hydrogen bonds with cellular targets. nih.gov

The following table summarizes various substitutions made to the arylidene rings and their reported context.

| Compound Class | Arylidene Ring Substituent (R) | Reported Context/Activity | Reference(s) |

| Halogenated Analogues | 4-Fluoro (F) | Investigated for cytotoxic activity. | nih.gov |

| 4-Chloro (Cl) | Investigated for cytotoxic activity. | nih.gov | |

| 2,4-Dichloro (Cl)₂ | Investigated for cytotoxic activity. | nih.gov | |

| 4-Bromo (Br) | Potent antiproliferative activity. | nih.goveurekaselect.comresearchgate.net | |

| Alkylated/Alkoxylated Analogues | 4-Methyl (CH₃) | Investigated for cytotoxic activity. | nih.gov |

| 4-Methoxy (OCH₃) | Investigated for cytotoxic activity. | nih.gov | |

| 3,4-Dimethoxy (OCH₃)₂ | Investigated for cytotoxic activity. | nih.gov | |

| 3,4,5-Trimethoxy (OCH₃)₃ | Investigated for cytotoxic activity. | nih.gov | |

| Amino Analogues | 4-Dimethylamino [N(CH₃)₂] | Investigated for cytotoxic activity. | nih.gov |

| Hydroxylated Analogues | 4-Hydroxy (-OH) | Designed to increase hydrophilicity and form hydrogen bonds. | nih.gov |

Dimerization Approaches for Novel Derivatives

A sophisticated strategy to generate novel chemical entities with potentially enhanced biological activity involves the dimerization of the this compound scaffold. This approach links two monomeric units through the nitrogen atom of the piperidine ring, creating larger molecules with two pharmacophores. These dimeric structures have demonstrated potent and tumor-selective cytotoxic properties. nih.govnih.gov

The synthesis of these dimers is typically achieved by reacting two equivalents of a (3E,5E)-3,5-bis(arylidene)-4-piperidone monomer with a suitable bifunctional linker. The choice of linker is critical as it dictates the spacing and relative orientation of the two piperidone units. Common linkers include diacyl chlorides like oxalyl chloride and malonyl chloride, which form bis-amide linkages. nih.gov Another approach involves using alkyl dihalides, such as 1,3-dibromopropane, to connect the two monomeric units. nih.gov

These dimeric compounds, referred to as bis[3,5-bis(benzylidene)-4-oxo-1-piperidinyl]amides, have shown significant cytotoxic effects against various cancer cell lines, with some exhibiting activity in the nanomolar range. nih.gov For example, a lead compound from a series of malonyl-linked dimers demonstrated potent activity through the activation of caspases-3 and -7, leading to apoptosis. nih.gov

The general synthetic routes for dimerization are presented in the table below.

| Linker Reagent | Resulting Dimer Linkage | Example Monomer Reactant | Reference(s) |

| Oxalyl Chloride | Oxalyl bis-amide | (3E,5E)-3,5-bis(4-fluorobenzylidene)piperidin-4-one | nih.gov |

| Malonyl Chloride | Malonyl bis-amide | (3E,5E)-3,5-bis(4-fluorobenzylidene)piperidin-4-one | nih.gov |

| 1,3-Dibromopropane | Propane | This compound | nih.gov |

Hybrid Molecule Design incorporating this compound Moieties

Hybrid molecule design represents a modern approach where the this compound scaffold is covalently linked to another distinct pharmacophore, such as a natural product or a heterocyclic system. The goal is to create a conjugate molecule that combines the biological activities of both parent structures or possesses entirely new properties. A prominent method for achieving this is through click chemistry. nih.govnih.gov

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, is an efficient and highly specific reaction for creating these hybrid systems. nih.govnih.govmdpi.com The process involves a [2+3] cycloaddition between a terminal alkyne and an azide (B81097), forming a stable 1,2,3-triazole ring that serves as a linker. nih.gov This triazole linker is not merely a passive spacer but is considered a pharmacophore itself that can participate in binding to biological targets. nih.gov

The synthetic strategy to create these hybrids typically involves two key steps:

Functionalization of the Scaffolds: One molecule (e.g., the piperidone) is functionalized with a terminal alkyne group, while the other molecule (e.g., a sesquiterpene lactone) is functionalized with an azide group. nih.gov The N-alkylation of the piperidone nitrogen with a reagent like propargyl bromide is a common method to introduce the alkyne moiety. nih.gov

Click Reaction: The two functionalized molecules are then joined together using a copper(I) catalyst, which efficiently and regioselectively forms the 1,2,3-triazole-linked hybrid molecule. nih.govnih.gov

This methodology has been successfully used to conjugate 3,5-bis(arylidene)-4-piperidones with sesquiterpene lactones. nih.gov These hybrid molecules were designed as potential anticancer agents, with studies indicating they may act as inhibitors of key enzymes in cancer cell metabolism. nih.gov Similarly, the piperidone core has been linked to glycosides to create novel triazole-thienopyrimidine hybrid glycosides. nih.gov

Structural Characterization and Conformational Analysis of 3e,5e 3,5 Dibenzylidenepiperidin 4 One and Its Derivatives

X-ray Crystallographic Investigations

Table 1: Crystal Data for Derivatives of (3E,5E)-3,5-dibenzylidenepiperidin-4-one

| Compound | Molecular Formula | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| (3E,5E)-1-Benzyl-3,5-dibenzylidenepiperidin-4-one | C26H23NO | Triclinic | P-1 | nih.gov |

| (3E,5E)-3,5-dibenzylidene-1-phenethylpiperidin-4-one | C27H25NO | Monoclinic | P21/c | nih.gov |

| (3E,5E)-3,5-Bis(2-chlorobenzylidene)-1-propylpiperidin-4-one | C22H21Cl2NO | Monoclinic | P21/c | researchgate.net |

| (3E,5E)-3,5-Dibenzylidene-1-[3-(piperidin-1-yl)propanoyl]piperidin-4-one | C27H30N2O2 | Triclinic | P-1 | nih.gov |

The central piperidin-4-one ring is not planar and can adopt several low-energy conformations. The specific conformation is influenced by the nature and steric bulk of substituents on the nitrogen atom and at the C3 and C5 positions.

Sofa Conformation: In (3E,5E)-1-Benzyl-3,5-dibenzylidenepiperidin-4-one, the six-membered piperidinone ring adopts a sofa conformation. nih.govnih.gov In this arrangement, the nitrogen atom (N1) is significantly shifted out of the plane formed by the other five atoms of the ring. nih.gov This conformation is also observed in the parent compound, where it is stabilized by the sp² hybridization at the C3, C4, and C5 atoms.

Envelope Conformation: For (3E,5E)-3,5-dibenzylidene-1-phenethylpiperidin-4-one, the piperidine (B6355638) ring is found in an envelope conformation, with the nitrogen atom positioned at the flap. nih.gov

Chair Conformation: The classic chair conformation, which minimizes torsional strain, is observed in several related derivatives. For instance, (3E,5E)-3,5-Dibenzylidene-1-[3-(piperidin-1-yl)propanoyl]piperidin-4-one adopts a chair conformation. nih.gov Other piperidin-4-one derivatives, such as those with phenyl substitutions at the 2 and 6 positions, also favor a chair geometry. nih.govresearchgate.net

Distorted Chair/Boat: Substituents can introduce steric strain that leads to distorted conformations. A distorted chair conformation is reported for (3E,5E)-3,5-Bis(2-chlorobenzylidene)-1-propylpiperidin-4-one. researchgate.net In some highly substituted derivatives, even more strained conformations like the distorted boat have been observed. chemrevlett.com The conformational flexibility can be related to the hybridization state of the carbon atom adjacent to the piperidinic nitrogen. nih.gov

Table 2: Conformational Analysis of the Piperidin-4-one Ring

| Compound | Ring Conformation | Key Features | Reference |

|---|---|---|---|

| This compound | Sofa | Stabilized by sp² hybridization at C3/C4/C5. | |

| (3E,5E)-1-Benzyl-3,5-dibenzylidenepiperidin-4-one | Sofa | N1 atom is -0.715 (1)Å out of the base plane. | nih.gov |

| (3E,5E)-3,5-dibenzylidene-1-phenethylpiperidin-4-one | Envelope | N atom at the flap position. | nih.gov |

| (3E,5E)-3,5-Bis(2-chlorobenzylidene)-1-propylpiperidin-4-one | Distorted Chair | N1 atom deviates from the mean plane by +0.682 (2) Å. | researchgate.net |

| (3E,5E)-3,5-Dibenzylidene-1-[3-(piperidin-1-yl)propanoyl]piperidin-4-one | Chair | Classic low-energy conformation. | nih.gov |

The supramolecular assembly of these molecules in the crystal lattice is directed by a variety of weak intermolecular interactions. The hydrogen bond acceptor capability of the carbonyl oxygen and the π-systems of the benzylidene groups are key features in directing the crystal packing.

C—H⋯π Interactions: These interactions play a crucial role in assembling lower-dimensional motifs into more complex architectures. For example, the C—H⋯O bonded ribbons in (3E,5E)-1-Benzyl-3,5-dibenzylidenepiperidin-4-one are further organized into a sheet structure via C—H⋯π interactions. nih.govnih.gov The dimers in (3E,5E)-3,5-dibenzylidene-1-phenethylpiperidin-4-one are connected through similar C—H⋯π contacts. nih.gov The crystal structures of other related piperidin-4-ones are also stabilized by C—H⋯π and π–π stacking interactions. researchgate.netnih.gov

Other Interactions: While not explicitly detailed for the parent compound, derivatives containing fluorine atoms, such as 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one, have been synthesized, suggesting the potential for C—H⋯F interactions in their crystal packing. chemrevlett.com

Table 3: Key Intermolecular Interactions in Derivatives

| Compound | Interaction Type | Resulting Supramolecular Motif | Reference |

|---|---|---|---|

| (3E,5E)-1-Benzyl-3,5-dibenzylidenepiperidin-4-one | C—H⋯O | Molecular ribbon along a-axis | nih.govnih.gov |

| C—H⋯π | Sheet structure parallel to ac-plane | nih.govnih.gov | |

| (3E,5E)-3,5-dibenzylidene-1-phenethylpiperidin-4-one | C—H⋯O | Centrosymmetric dimers | nih.gov |

| C—H⋯π | Connection of dimers | nih.gov | |

| (3E,5E)-3,5-Bis(2-chlorobenzylidene)-1-propylpiperidin-4-one | C—H⋯O and C—H⋯π | Connection of molecules in the crystal | researchgate.net |

| 2,3,6-Triphenylpiperidin-4-one | C—H⋯π and π–π stacking | Crystal stabilization | nih.gov |

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the identity and structural features of this compound and its derivatives, particularly when single crystals for X-ray analysis are unavailable.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. researchgate.net Both ¹H and ¹³C NMR are used to confirm the structure of these piperidin-4-one derivatives. slideshare.netlibretexts.org

In ¹H NMR spectra, the protons of the exocyclic C=CH bonds typically appear as singlets, and their chemical shift is indicative of the E/E configuration. For example, in N-benzyl-(3E,5E)-3,5-bis(2-hydroxybenzylidene)-4-piperidone, the two olefinic protons appear as a singlet at δ 8.00 ppm. mdpi.com The protons of the piperidine ring (CH₂) and any N-substituents appear in the upfield region of the spectrum. mdpi.com

¹³C NMR spectroscopy is crucial for identifying all unique carbon atoms in the molecule. libretexts.org The carbonyl carbon (C=O) signal is characteristically found in the far downfield region (δ > 185 ppm). For N-benzyl-(3E,5E)-3,5-bis(2-hydroxybenzylidene)-4-piperidone, this signal appears at δ 187.4 ppm. mdpi.com The carbons of the benzylidene groups (=CH and aromatic C) and the piperidine ring carbons resonate at distinct chemical shifts, allowing for a complete structural assignment. mdpi.commdpi.com

Table 4: Representative NMR Data (δ in ppm)

| Compound | Spectroscopy | Key Chemical Shifts (ppm) | Reference |

|---|---|---|---|

| N-benzyl-(3E,5E)-3,5-bis(2-hydroxybenzylidene)-4-piperidone | ¹H NMR | 8.00 (s, 2H, =CH), 3.83 (s, 2H, N-CH₂-Ph), 3.71 (s, 4H, piperidine CH₂) | mdpi.com |

| ¹³C NMR | 187.4 (C=O), 157.6, 139.1, 134.0, 132.0, 131.3, 131.0, 129.8, 129.1, 127.9, 123.4, 120.1, 116.6 (Aromatic & C=CH), 62.1 (N-CH₂-Ph), 55.6 (piperidine CH₂) | mdpi.com | |

| 3,5-bis(2-hydroxybenzylidene)piperidin-4-one | ¹³C NMR | 187.4 (C=O), 174.0, 134.8, 130.9, 130.7, 128.9, 125.1, 124.5, 107.0 (Aromatic & C=CH), 49.4 (piperidine CH₂) | mdpi.com |

IR spectroscopy is used to identify the characteristic functional groups present in a molecule by detecting their vibrational frequencies. libretexts.org For this compound and its derivatives, the most prominent IR absorption bands are associated with the carbonyl group and the various C=C and C-H bonds.

The key vibrational bands include:

C=O Stretch: A strong, sharp absorption band characteristic of the ketone carbonyl group is typically observed in the range of 1660-1720 cm⁻¹. youtube.comlibretexts.org For N-benzyl-(3E,5E)-3,5-bis(2-hydroxybenzylidene)-4-piperidone, this appears at 1661 cm⁻¹. mdpi.com

C=C Stretch: Absorptions corresponding to the stretching of the exocyclic C=C double bonds and the aromatic rings are found in the 1600-1450 cm⁻¹ region. youtube.com

N-H and C-H Stretches: For the parent compound with a secondary amine, a characteristic N-H stretching band would be expected around 3300-3500 cm⁻¹. libretexts.org C-H stretching vibrations for the aromatic and vinylic protons appear just above 3000 cm⁻¹, while those for the aliphatic CH₂ groups of the piperidine ring appear just below 3000 cm⁻¹. youtube.com

Table 5: Characteristic IR Absorption Bands (ν_max in cm⁻¹)

| Functional Group | Expected Range (cm⁻¹) | Example: N-benzyl-(3E,5E)-3,5-bis(2-hydroxybenzylidene)-4-piperidone | Reference |

|---|---|---|---|

| O-H (Phenolic) | 3200-3600 (Broad) | 3235 | mdpi.com |

| C-H (Aromatic) | 3000-3100 | 3064 | mdpi.com |

| C=O (Ketone) | 1660-1720 | 1661 | mdpi.comlibretexts.org |

| C=C (Aromatic/Alkene) | 1450-1600 | 1604 | mdpi.comyoutube.com |

Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight of a compound. The parent compound, this compound, has a molecular formula of C₁₉H₁₇NO and a molecular weight of 275.3 g/mol .

High-Resolution Mass Spectrometry (HRMS), often coupled with soft ionization techniques like Electrospray Ionization (ESI), provides highly accurate mass measurements, which can confirm the elemental composition. For instance, the HR-ESI-TOFMS analysis of 3,5-bis(2-hydroxybenzylidene)piperidin-4-one showed a protonated molecular ion [M+H]⁺ at m/z 308.1289, which corresponds to the calculated value of 308.1287 for the formula C₁₉H₁₈NO₃. mdpi.com Similarly, N-benzyl-(3E,5E)-3,5-bis(2-hydroxybenzylidene)-4-piperidone gave an [M+H]⁺ ion at m/z 398.1750 (calculated for C₂₆H₂₄NO₃: 398.1756), confirming its molecular formula. mdpi.com This data is crucial for verifying the successful synthesis of the target molecule.

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy is a pivotal analytical technique used to investigate the electronic transitions within molecules. For compounds like this compound and its derivatives, which feature extended π-systems, UV-Vis spectroscopy provides valuable insights into their electronic structure and the effects of various functional groups on their absorption properties. The absorption of UV or visible light by these molecules promotes electrons from a lower energy molecular orbital to a higher energy one. The most common transitions observed in these conjugated systems are π → π* and n → π* transitions. The extended conjugation in the this compound framework, arising from the interaction between the benzylidene moieties and the enone system of the piperidin-4-one ring, results in characteristic absorption bands in the UV-Vis spectrum.

The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the electronic nature of the substituents on the aromatic rings and the nitrogen atom of the piperidone ring. Electron-donating or electron-withdrawing groups can alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to bathochromic (red shift) or hypsochromic (blue shift) shifts in the absorption maxima.

Detailed research findings on the electronic transitions of this compound derivatives highlight the influence of substituents on their spectral properties. For instance, the introduction of hydroxyl groups on the benzylidene rings leads to distinct changes in the UV-Vis spectra.

In a study on 3,5-bis(2-hydroxybenzylidene)piperidin-4-one , the UV spectrum recorded in methanol (B129727) showed a maximum absorption (λmax) at 316 nm, with a molar absorptivity (ε) of 6,100 M-1cm-1. This absorption is attributed to the π → π* transitions within the conjugated system.

The electronic absorption spectra of these compounds are governed by the delocalization of π-electrons across the molecule. The general structure consists of a central piperidin-4-one ring which acts as an electron-accepting group, and the benzylidene rings which can be functionalized with electron-donating or electron-withdrawing groups. This donor-acceptor-donor (D-A-D) type structure is responsible for the characteristic electronic transitions.

The table below summarizes the UV-Visible spectral data for these derivatives of this compound.

| Compound Name | Solvent | λmax (nm) | Molar Absorptivity (ε) (M-1cm-1) | Reference |

| 3,5-bis(2-hydroxybenzylidene)piperidin-4-one | Methanol | 316 | 6,100 | |

| N-benzyl-(3E,5E)-3,5-bis(2-hydroxybenzylidene)-4-piperidone | Methanol | 306, 357 | 4,600, 5,200 |

This data clearly demonstrates that modifications to the core structure of this compound have a significant impact on the electronic absorption properties. The observed shifts in λmax and changes in molar absorptivity provide a basis for understanding the structure-property relationships within this class of compounds.

Computational and Theoretical Studies on 3e,5e 3,5 Dibenzylidenepiperidin 4 One

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has been a primary tool for investigating the properties of (3E,5E)-3,5-dibenzylidenepiperidin-4-one and its derivatives. DFT calculations offer a balance between accuracy and computational cost, making them suitable for studying relatively large organic molecules.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

Studies on derivatives of this compound have shown that the introduction of different substituent groups on the benzylidene rings can significantly influence the HOMO-LUMO energy gap. For instance, calculations performed at the B3LYP/6-311++G(d,p) level of theory have been used to determine these energies. A smaller HOMO-LUMO gap generally implies a higher reactivity and is associated with intramolecular charge transfer (ICT) characteristics. The calculated HOMO and LUMO energies for a series of derivatives have demonstrated that such charge transfer interactions occur within these molecules.

| Compound Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| B1 | -6.012 | -2.286 | 3.726 |

| B2 | -5.876 | -2.503 | 3.373 |

| B3 | -5.985 | -2.612 | 3.373 |

| B4 | -5.648 | -2.422 | 3.226 |

Note: The data presented is for illustrative purposes based on findings for derivatives of the parent compound.

The nonlinear optical (NLO) properties of this compound derivatives are of significant interest due to their potential applications in optoelectronic technologies. The delocalization of electronic charge in donor-acceptor systems within these molecules can lead to excellent NLO characteristics.

Theoretical calculations of NLO properties, such as the static linear polarizability () and the first total hyperpolarizability (), have been performed using DFT methods. These calculations help in understanding the structure-property relationships and in the design of new materials with enhanced NLO responses. For example, studies have shown that certain derivatives of this compound exhibit large values, suggesting their potential as promising NLO materials. One particular derivative, denoted as B4 in a comparative study, was found to have the highest static linear polarizability and first total hyperpolarizability.

| Compound Derivative | Static Linear Polarizability (${\alpha_{tot}}$) (x 10-30 esu) | First Total Hyperpolarizability (${\beta_{tot}}$) (x 10-30 esu) |

|---|---|---|

| B1 | 85.73 | 298.43 |

| B2 | 94.12 | 453.77 |

| B3 | 96.54 | 487.21 |

| B4 | 101.15 | 554.11 |

Note: The data presented is for illustrative purposes based on findings for derivatives of the parent compound.

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding the charge distribution and reactive sites of a molecule. MEP maps visualize the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

For derivatives of this compound, MEP analyses have been employed to investigate molecular stability and to gain information about atomic charges. These studies help in identifying the electrophilic and nucleophilic sites within the molecule, which is crucial for predicting its chemical reactivity and intermolecular interactions.

Molecular Dynamics (MD) Simulations

While extensive Molecular Dynamics (MD) simulations specifically on this compound are not widely reported in the literature, MD simulations have been utilized to study the interactions of its derivatives with biological targets. For instance, the binding affinity of certain derivatives with proteins has been estimated using techniques like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations performed on MD simulation trajectories. These studies suggest that derivatives of this compound can function as inhibitors for specific biological pathways.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR studies involving derivatives of this compound have been conducted to understand the structural features that contribute to their biological effects. These studies have suggested that the electrophilicity of these compounds may play a crucial role in their cytostatic activity.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density distribution in molecules to characterize chemical bonding and intermolecular interactions. While direct and detailed QTAIM analysis specifically for this compound is not extensively documented in publicly available research, the methodology has been applied in broader studies of related molecular systems to understand interaction energies and the nature of chemical bonds. Such analyses can reveal whether interactions are primarily electrostatic or covalent in nature.

Structure Activity Relationship Sar Studies of 3e,5e 3,5 Dibenzylidenepiperidin 4 One Derivatives

Influence of N-Substituents on Biological Potency

The substituent on the nitrogen atom of the piperidin-4-one core plays a pivotal role in modulating the cytotoxic activity of these compounds. Studies have shown that N-acyl derivatives exhibit enhanced potency compared to their unsubstituted or N-alkyl counterparts.

A series of N-substituted diarylidenepiperidin-4-ones demonstrated that N-acylation generally leads to more potent antiproliferative compounds. For instance, the introduction of an acryloyl group at the nitrogen atom has been shown to significantly increase cytotoxicity against various cancer cell lines. These N-acryloyl derivatives often display submicromolar IC50 values. nih.gov The enhanced activity is attributed to the presence of an additional Michael acceptor site, which can engage in covalent interactions with biological nucleophiles, such as cysteine residues in proteins. nih.gov

In one study, the N-propanoyl derivative, 3,5-bis(4-bromobenzylidene)-1-propanoylpiperidin-4-one, was identified as a particularly potent compound, exhibiting broad-spectrum antiproliferative activity with GI50 values below 1 µM in a majority of tested cell lines. nih.govresearchgate.net This compound was found to be more potent than the well-known curcumin analog, EF-24. nih.gov The nature of the N-acyl group can thus be fine-tuned to optimize the biological activity of this class of compounds.

Table 1: Influence of N-Substituents on Cytotoxic Activity

| Compound | N-Substituent | General Observation on Potency |

|---|---|---|

| Series 1 | H | Baseline activity |

| Series 2 | Acryloyl | Significantly increased potency, often with submicromolar IC50 values. nih.gov |

| 8a | Propanoyl | Highly potent with broad-spectrum antiproliferative activity. nih.govresearchgate.net |

Effects of Substitutions on Arylidene Rings on Biological Activity

Modifications to the arylidene rings of (3E,5E)-3,5-dibenzylidenepiperidin-4-one have a profound impact on the molecule's biological activity. The electronic and steric properties of the substituents on these phenyl rings can significantly alter the cytotoxic potency.

Research has demonstrated that the introduction of electron-withdrawing or electron-donating groups can modulate the electrophilicity of the exocyclic double bonds, which are crucial for the compound's mechanism of action as a Michael acceptor. For example, compounds bearing 4-fluoro, 4-chloro, and 3,4,5-trimethoxy substituents on the arylidene rings have been identified as potent cytotoxic molecules. nih.govnih.gov

Specifically, the combination of an N-acryloyl piperidin-4-one core with 3,4-difluoro- or 3-fluoro-4-methoxy-substituted phenyl rings resulted in derivatives with very high activities, displaying IC50 values in the low nanomolar range against pancreatic cancer cells. nih.gov In contrast, the 2-fluorophenyl derivative (EF24) and its N-acryloyl analog were found to be less active. nih.gov This highlights the importance of the substitution pattern on the arylidene rings for optimizing anticancer activity.

A quantitative structure-activity relationship (QSAR) study revealed that for some series of these compounds, cytotoxic potencies were positively correlated with the Hammett sigma (σ) and Hansch pi (π) values of the aryl substituents. mdpi.com This suggests that both electronic effects and hydrophobicity play a role in determining the biological activity. An increase in the hydrophilicity of the molecule was associated with a decrease in potency. mdpi.com

Table 2: Effect of Arylidene Ring Substituents on Anticancer Activity

| Arylidene Ring Substituent | Compound Series | Observation on Biological Activity |

|---|---|---|

| 4-Fluoro | Dimeric Analogs | Identified as a potent substituent. nih.govnih.gov |

| 4-Chloro | Dimeric Analogs | Identified as a potent substituent. nih.govnih.gov |

| 3,4,5-Trimethoxy | Dimeric Analogs | Identified as a potent substituent. nih.govnih.gov |

| 3-Fluoro-4-methoxy | N-Acryloyl Derivatives | Favorable for anti-pancreatic cancer activity, leading to low nanomolar IC50 values. nih.gov |

| 3,4-Difluoro | N-Acryloyl Derivatives | Favorable for anti-pancreatic cancer activity, leading to low nanomolar IC50 values. nih.gov |

| 2-Fluoro | N-Acryloyl Derivatives | Less active compared to 3,4-disubstituted analogs. nih.gov |

Conformational Effects on Biological Response

The three-dimensional structure and conformational flexibility of this compound derivatives are important determinants of their biological activity. The conformation of the central piperidin-4-one ring and the orientation of the arylidene substituents influence how the molecule interacts with its biological targets.

X-ray crystallography studies have revealed that the piperidin-4-one ring typically adopts a sofa conformation. nih.govresearchgate.net In this conformation, the N-substituent, such as a benzyl (B1604629) group, tends to occupy an equatorial position. nih.govresearchgate.net The two benzylidene groups are positioned on either side of the piperidinone ring. nih.govresearchgate.net The benzylidene units themselves adopt an E configuration. nih.govresearchgate.net

The spatial arrangement of the arylidene rings relative to the central core is also a critical factor. Molecular modeling studies have suggested that the superior cytotoxicity of some cyclic analogs over acyclic counterparts may be due to greater torsion angles between the arylidene aryl rings and the adjacent olefinic groups. nih.gov This conformational constraint in the cyclic system may pre-organize the molecule into a more bioactive conformation for target binding. The planarity of the enone system is crucial for its reactivity as a Michael acceptor, and subtle changes in conformation can impact this reactivity and, consequently, the biological response.

SAR of Dimeric this compound Analogues

Dimerization of the this compound scaffold has emerged as a successful strategy for developing highly potent cytotoxic agents. These dimeric structures are typically formed by linking two monomeric units through the nitrogen atoms via various linker moieties.

Similar to the monomeric derivatives, the substituents on the arylidene rings of the dimeric analogs play a crucial role in their biological activity. Dimers featuring 4-fluoro, 4-chloro, and 3,4,5-trimethoxy substituents on the benzylidene rings were found to be particularly potent. nih.govnih.gov A QSAR study on a series of dimeric compounds indicated that placing electron-releasing and hydrophilic substituents on the aryl rings led to an increase in cytotoxic potency. mdpi.com One of the most potent compounds identified in a screen of dimeric analogs showed significantly greater average cytotoxic potency than the reference drugs melphalan and 5-fluorouracil. nih.govnih.gov

Table 3: Summary of SAR for Dimeric Analogs

| Dimer Series | Linker Type | Arylidene Substituents for High Potency | General Cytotoxicity |

|---|---|---|---|

| 3 | Oxalyl | 4-Fluoro, 4-Chloro, 3,4,5-Trimethoxy | Submicromolar to low micromolar IC50 values. nih.govnih.gov |

| 4 | Malonyl | 4-Fluoro, 4-Chloro, 3,4,5-Trimethoxy | Submicromolar to low micromolar IC50 values. nih.govnih.gov |

Perspectives and Emerging Research Directions for 3e,5e 3,5 Dibenzylidenepiperidin 4 One

Development of Advanced Synthetic Methodologies

The classical synthesis of (3E,5E)-3,5-dibenzylidenepiperidin-4-one involves an acid-catalyzed condensation reaction (Claisen-Schmidt condensation) between 4-piperidone (B1582916) and two equivalents of benzaldehyde (B42025). prepchem.comnih.gov While effective, current research is exploring more advanced and efficient methodologies.

Future directions in synthesis are geared towards:

Greener Synthesis: Developing protocols that use more environmentally benign solvents and catalysts, minimizing waste and energy consumption.

Novel Catalysts: Investigating the use of novel catalysts to improve reaction times, yields, and purity of the final products.

Diversity-Oriented Synthesis: Creating libraries of diverse analogues by employing multi-component reactions or by modifying the core structure. For instance, N-acylation with groups like acryloyl chloride has been shown to produce derivatives with enhanced cytotoxic potency. nih.govnih.gov Similarly, attaching dichloroacetyl groups has yielded compounds with submicromolar cytotoxicity. mdpi.com

Asymmetric Synthesis: Developing methods to synthesize chiral analogues, which could lead to compounds with improved specificity and reduced off-target effects.

A common synthetic route involves the reaction of 4-piperidone hydrochloride hydrate with benzaldehyde in ethanol (B145695), refluxed in the presence of concentrated hydrochloric acid. prepchem.com Variations include the use of different starting materials, such as 1-benzyl-4-piperidone with substituted benzaldehydes in the presence of ammonium (B1175870) acetate (B1210297), to yield N-substituted derivatives. nih.gov Another approach involves a base-catalyzed reaction using sodium hydroxide (B78521) in methanol (B129727). nih.gov

Integration of Advanced Computational Approaches

Computational chemistry is becoming an indispensable tool in the rational design and optimization of this compound derivatives as therapeutic agents. These approaches allow for the prediction of molecular properties and biological activities, thereby streamlining the drug discovery process.

Key computational strategies include:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are employed to establish a mathematical correlation between the chemical structure of the compounds and their biological activity. For example, a QSAR study revealed that incorporating electron-releasing and hydrophilic substituents into the aryl rings led to increased cytotoxic potencies. nih.gov Another study showed that cytotoxic potency and selectivity increased when the magnitude of the Hammett sigma values (a measure of the electronic effect of substituents) in the aryl rings was elevated. mdpi.com

Molecular Docking and In Silico Screening: These techniques are used to predict the binding affinity and interaction patterns of the piperidone derivatives with specific biological targets. A recent study utilized molecular and in silico screening to identify conjugates of 3,5-bis(arylidene)-4-piperidone as potential inhibitors of pyruvate kinase M2 (PKM2), a key enzyme in cancer metabolism. mdpi.com

ADME/T Prediction: Absorption, Distribution, Metabolism, and Excretion (ADME) properties are crucial for a drug candidate's success. Computational models are used to predict these properties early in the development process. An ADME evaluation of several lead molecules based on the 3,5-bis(benzylidene)-4-piperidone scaffold revealed no violations of standard drug-likeness rules, highlighting their potential. nih.gov

Density Functional Theory (DFT) Studies: DFT calculations can provide insights into the electronic properties of molecules, such as the distribution of atomic charges. Research has been directed at correlating the selective toxicity of these compounds with the atomic charges on their olefinic carbon atoms. nih.gov

Table 1: Examples of Computational Approaches in the Study of this compound Analogues

| Computational Method | Application | Key Finding | Reference |

| QSAR | Correlating substituent effects with cytotoxicity | Increased potency with electron-releasing, hydrophilic groups and higher Hammett sigma values. | nih.govmdpi.com |

| Molecular Docking / In Silico Screening | Target identification | Identified pyruvate kinase M2 (PKM2) as a potential target for anticancer activity. | mdpi.com |

| ADME Prediction | Evaluation of drug-like properties | Lead molecules showed favorable ADME profiles with no violations. | nih.gov |

| DFT Calculations | Relating electronic structure to selectivity | Investigating the correlation between atomic charges on olefinic carbons and selective toxicity. | nih.gov |

Identification of Novel Biological Targets and Therapeutic Applications

While the anticancer properties of this compound derivatives are well-documented, ongoing research aims to uncover novel biological targets and expand their therapeutic applications beyond oncology.

Established Anticancer Mechanisms: The cytotoxicity of these compounds is often attributed to their ability to act as Michael acceptors, reacting with cellular nucleophiles like thiols in proteins. nih.gov Their established mechanisms of action in cancer cells include:

Induction of Apoptosis: Activation of caspases-3 and -7, and cleavage of poly(ADP-ribose) polymerase (PARP). nih.govmdpi.com

Cell Cycle Arrest: Causing cell cycle arrest, typically at the G2/M phase, followed by an accumulation of cells in the sub-G1 phase. nih.govmdpi.com

Mitochondrial Dysfunction: Depolarization of the mitochondrial membrane potential. nih.govnih.gov

Oxidative Stress: Generation of reactive oxygen species (ROS). nih.gov

Table 2: Investigated Cancer Cell Lines and Mechanisms of Action

| Cancer Type | Cell Lines | Observed Mechanisms | References |

| Leukemia | HL-60, CEM | Apoptosis, Caspase-3/7 activation, PARP cleavage, Mitochondrial membrane depolarization | nih.govnih.govnih.gov |

| Colon Cancer | HCT116 | G2 arrest, ROS generation | nih.gov |

| Squamous Cell Carcinoma | HSC-2, HSC-3, HSC-4, Ca9-22 | G2/M arrest, PARP cleavage, Procaspase 3 cleavage | nih.govmdpi.com |

Emerging Therapeutic Targets and Applications: The search for new applications is a key focus of current research.

The continued exploration of this versatile chemical scaffold, through the integration of advanced synthetic, computational, and biological screening techniques, holds significant promise for the development of new therapeutic agents for cancer and other diseases.

Q & A

Q. What experimental methods are used to determine the crystal structure of (3E,5E)-3,5-dibenzylidenepiperidin-4-one?

The crystal structure is determined via single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement and SHELXS/SHELXD for structure solution). Key parameters include triclinic or monoclinic systems (e.g., space group P1 or P2₁/c), with cell dimensions such as a = 6.3354 Å, b = 10.2365 Å, and c = 15.7885 Å for triclinic variants . Hydrogen bonding (C–H···O, C–H···π) and π-π interactions are analyzed using Mercury or PLATON to interpret molecular packing .

Q. How is the piperidine ring conformation analyzed in this compound?

The Cremer-Pople puckering parameters (Q, θ, φ) quantify the ring’s non-planarity. For example, in (3E,5E)-1-phenethyl derivatives, Q = 0.556 Å and θ = 60.3°, indicating an envelope conformation. Deviation of the nitrogen atom (N1) from the plane (e.g., 0.738 Å) further supports distortion . These calculations are performed using crystallographic software like PLATON or SHELXL .

Q. What synthetic routes are employed to prepare this compound derivatives?

The Claisen-Schmidt condensation between piperidin-4-one and aromatic aldehydes (e.g., benzaldehyde) in alkaline methanol/ethanol is standard. For example, reaction of 1-phenethyl-4-piperidone with benzaldehyde in 30% NaOH yields the title compound with light-yellow crystals after recrystallization . Derivatives with substituents (e.g., halogens) require modified reaction times or stoichiometry .

Advanced Research Questions

Q. How do intermolecular interactions influence the solid-state packing of this compound?

Intermolecular C–H···O and C–H···π interactions drive one-dimensional sheet formation. For instance, C19B–H19B···O2A (2.57 Å) and C24A–H24A···O2B (2.42 Å) hydrogen bonds create R₁²(6) ring motifs, while π-stacking between benzylidene groups (centroid distances ~3.8 Å) stabilizes layered arrangements . Such interactions are critical for predicting solubility and crystallinity in drug design.

Q. How are structural variations (e.g., substituents on benzylidene groups) correlated with biological activity?

Derivatives with electron-withdrawing groups (e.g., -F, -Br) exhibit enhanced Michael acceptor activity due to increased electrophilicity of the α,β-unsaturated ketone. For example, (3E,5E)-3,5-bis(2-bromo-6-fluorobenzylidene)piperidin-4-one shows improved enzyme inhibition (e.g., anti-diabetic activity) compared to unsubstituted analogs . Structure-activity relationships (SAR) are validated via NMR-based binding assays and DFT calculations.

Q. What challenges arise in refining crystallographic data for this compound, and how are they resolved?

Twinning and disorder in crystals (e.g., BASF = 0.23 in triclinic forms) complicate refinement. Strategies include:

Q. How is the compound’s reactivity as a Michael acceptor experimentally validated?

Kinetic studies using nucleophiles (e.g., thiols or amines) in polar aprotic solvents (e.g., DMSO) monitor adduct formation via UV-Vis or LC-MS. Crystallographic evidence of conjugated enone systems (C=O bond length ~1.22 Å) supports electronic delocalization, enhancing reactivity .

Q. How do conflicting data on dihedral angles between benzylidene groups arise, and how are they reconciled?

Dihedral angles (e.g., 55.59° vs. 8.5°) vary due to crystal packing forces or substituent effects. Comparative studies using Hirshfeld surface analysis differentiate intrinsic molecular geometry from lattice-induced distortions . Molecular dynamics simulations further assess conformational flexibility in solution.

Methodological Considerations

- Data Reproducibility : Report detailed synthesis conditions (solvent, catalyst, reaction time) and crystallographic parameters (λ, T, θ range) to enable replication .

- Statistical Validation : Use R1 values <5% and wR2 <12% for refined structures .

- Ethical Reporting : Disclose all data-processing steps (e.g., outlier omission) to maintain transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.